molecular formula C10H9F7O4 B12109203 2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate CAS No. 146615-73-8

2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate

Cat. No.: B12109203
CAS No.: 146615-73-8
M. Wt: 326.16 g/mol
InChI Key: VQOPAPHAKJCJTK-UHFFFAOYSA-N
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Description

2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate is an organofluorine compound known for its unique chemical properties. This compound is characterized by the presence of a heptafluorobutanoate group, which imparts significant hydrophobicity and chemical stability. It is often used in various industrial and scientific applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate typically involves the esterification of 2-(2-Methylprop-2-enoyloxy)ethanol with heptafluorobutanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include substituted esters and alcohols.

Mechanism of Action

The mechanism of action of 2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active heptafluorobutanoic acid, which can interact with biological membranes and proteins. The fluorinated chain imparts unique properties such as increased membrane permeability and resistance to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methacryloyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate
  • 2-(Methacryloyloxy)ethyl 2,2,3,3,4,4,4-trifluorobutanoate
  • 2-(Acryloyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate

Uniqueness

2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate is unique due to its specific combination of a fluorinated chain and a reactive ester group. This combination imparts both hydrophobicity and reactivity, making it suitable for a wide range of applications in various fields .

Properties

CAS No.

146615-73-8

Molecular Formula

C10H9F7O4

Molecular Weight

326.16 g/mol

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate

InChI

InChI=1S/C10H9F7O4/c1-5(2)6(18)20-3-4-21-7(19)8(11,12)9(13,14)10(15,16)17/h1,3-4H2,2H3

InChI Key

VQOPAPHAKJCJTK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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